3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide
Description
The compound “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide” features a thiophene-2-carboxamide core with two critical substituents:
- Sulfonyl-linked 3-chlorophenylpiperazine: A piperazine ring substituted at the 4-position with a 3-chlorophenyl group, connected via a sulfonyl (-SO₂-) group to the thiophene ring.
- 4-Fluorobenzylamide group: The carboxamide nitrogen is bonded to a 4-fluorobenzyl moiety.
Piperazine sulfonyl groups are known to enhance solubility and binding affinity in medicinal chemistry contexts, while fluorinated aromatic substituents may influence metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c23-17-2-1-3-19(14-17)26-9-11-27(12-10-26)32(29,30)20-8-13-31-21(20)22(28)25-15-16-4-6-18(24)7-5-16/h1-8,13-14H,9-12,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFJPPIUTUHOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, is known to be a selective h5-ht 1d antagonist. It displays 60-fold selectivity over h5-HT 1B and exhibits little or no affinity for a range of other receptor types.
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that it might interact with its target receptor (possibly h5-ht 1d) and inhibit its function.
Biochemical Pathways
Given its potential role as an antagonist of the h5-ht 1d receptor, it might be involved in modulating serotonin signaling pathways.
Pharmacokinetics
A structurally similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol, is known to have a melting point of 84-85°c. This could potentially influence its absorption and distribution characteristics.
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide is a notable member of the thiophene carboxamide family, which has garnered attention for its potential biological applications, particularly in anticancer therapy and as a serotonergic antagonist. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.97 g/mol. The structure includes a thiophene ring, a piperazine moiety, and various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines.
- Tubulin Interaction : Compounds like this compound may interact with tubulin, disrupting microtubule dynamics similar to Combretastatin A-4 (CA-4), a known anticancer agent. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that certain thiophene derivatives induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
Case Studies
- Hep3B Cell Line : In vitro studies showed that thiophene carboxamide derivatives exhibit significant activity against Hep3B hepatocellular carcinoma cells, with IC50 values ranging from 5.46 µM to 12.58 µM for closely related compounds . The structural features, including the thiophene ring's aromaticity, enhance their binding affinity to target proteins involved in cancer progression.
- Apoptotic Pathways : A specific study indicated that a related compound at a concentration of 2.5 µM triggered apoptotic pathways in K562 chronic myelogenous leukemia cells, evidenced by increased caspase activity and DNA fragmentation . This suggests that the biological activity of thiophene derivatives may be linked to their ability to activate intrinsic apoptotic pathways.
Biological Assays and Findings
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiophene Derivative A | Hep3B | 5.46 | Tubulin binding |
| Thiophene Derivative B | K562 | 2.5 | Apoptosis via caspase activation |
| Thiophene Derivative C | MCF-7 | 12.58 | Cell cycle arrest |
Pharmacological Applications
The compound is also being explored for its role as a serotonergic antagonist, potentially useful in treating conditions related to serotonin dysregulation. Its ability to block serotonin receptors without activating them may provide therapeutic benefits in mood disorders and anxiety-related conditions.
Comparison with Similar Compounds
Thiophene-2-carboxamide Derivatives with Piperazine/Piperidine Moieties
Piperazine-Containing Quinolones ()
Compounds ND-7, ND-8, and CD-9 () are quinolone derivatives with 3-chlorophenylpiperazine acetyl groups. While structurally distinct from the target, they share the 3-chlorophenylpiperazine motif, enabling comparisons of synthetic strategies:
Key Observations :
- The acetyl-piperazine linkage in ND-7 (yield 38%) requires milder conditions than sulfonyl linkages, which often involve sulfonation reagents like chlorosulfonic acid .
- The target’s sulfonyl group may enhance hydrogen-bonding capacity compared to acetyl, impacting receptor binding or crystallinity .
Urea Derivatives with Piperazine-Thiazole Motifs ()
Compounds 1f , 1g , 11a–11o () feature urea linkages and thiazole-piperazine scaffolds. Though pharmacologically distinct from the target, their physicochemical data highlight substituent effects:
Table 3: Substituent Impact on Yield and Stability
Key Observations :
- Urea derivatives () show high yields (74.9–88.2%), suggesting efficient coupling reactions. The target’s carboxamide group may offer similar synthetic accessibility .
- Fluorinated and chlorinated aryl groups consistently improve thermal stability (e.g., higher melting points in ), which may extend to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
